molecular formula C13H19N3 B8649852 4-(4-Methylpiperazin-1-yl)indoline

4-(4-Methylpiperazin-1-yl)indoline

Cat. No.: B8649852
M. Wt: 217.31 g/mol
InChI Key: RVIGZWSBWRORIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Methylpiperazin-1-yl)indoline is a nitrogen-containing heterocyclic compound featuring an indoline core substituted with a 4-methylpiperazine moiety at the 4-position. This structure confers unique physicochemical properties, including enhanced solubility and bioavailability compared to simpler indoline derivatives. It is frequently employed as a key intermediate in medicinal chemistry, particularly in the synthesis of compounds targeting neurological and infectious diseases .

Synthetic protocols for this compound often involve coupling reactions between indoline derivatives and 4-methylpiperazine precursors. For example, describes its synthesis via condensation of indole derivatives with 4-((4-methylpiperazin-1-yl)methyl)benzaldehyde under reflux conditions, followed by purification using column chromatography. Analytical characterization typically includes $^{13}\text{C}$ NMR (δ 28.4–155.2 ppm) and mass spectrometry (APCI m/z 318.7) .

Properties

Molecular Formula

C13H19N3

Molecular Weight

217.31 g/mol

IUPAC Name

4-(4-methylpiperazin-1-yl)-2,3-dihydro-1H-indole

InChI

InChI=1S/C13H19N3/c1-15-7-9-16(10-8-15)13-4-2-3-12-11(13)5-6-14-12/h2-4,14H,5-10H2,1H3

InChI Key

RVIGZWSBWRORIF-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC=CC3=C2CCN3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Piperazine-Linked Indolines

The biological and chemical profiles of 4-(4-methylpiperazin-1-yl)indoline are strongly influenced by substituent modifications. Key analogs include:

Compound Name Substituent Position/Modification Molecular Weight Key Applications/Activities Reference
4-(4-Methylpiperazin-1-yl)aniline Piperazine linked to aniline ~206.3 Anti-prion, neuroprotective agents
4-[(4-Methylpiperazin-1-yl)methyl]aniline Piperazine-CH$_2$-aniline linker ~220.3 Cholinesterase inhibitors
6-(4-Methylpiperazin-1-yl)-1H-indole Piperazine at indole 6-position ~215.3 Serotonin receptor ligands
5-Methyl-3,3-bis(4-methylpiperazin-1-yl)-indolin-2-one Multiple piperazine substitutions ~453.6 Crystal structure studies, neuroactivity

Key Observations :

  • Bioactivity : The presence of a methyl group on the piperazine ring (as in this compound) enhances metabolic stability compared to unsubstituted piperazine analogs like 4-(piperazin-1-yl)indoline .
  • Solubility : Compounds with flexible linkers (e.g., –CH$_2$– in 4-[(4-methylpiperazin-1-yl)methyl]aniline) exhibit improved aqueous solubility over rigid analogs like 4-(4-methylpiperazin-1-yl)pyrimidin-2-amine .
  • Binding Affinity : Steric effects from substituents (e.g., methyl groups) influence receptor interactions. For instance, 4-(4-methylpiperazin-1-yl)aniline shows higher anti-prion activity than its 3-substituted counterpart (3-(4-methylpiperazin-1-yl)aniline) due to optimized spatial orientation .
Pharmacological Analogues in Drug Development

Several derivatives of this compound have advanced into preclinical studies:

  • Triazine Derivatives: Compounds like 4-((2-isopropylphenoxy)methyl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine (MW 354.4) demonstrate potent 5-HT$6$ receptor antagonism, with IC${50}$ values < 10 nM. These analogs leverage the piperazine moiety for improved blood-brain barrier penetration .
  • Quinoline Hybrids: 6-Chloro-2-(4-methylpiperazin-1-yl)-4-(piperidin-1-yl)quinoline (MW 386.9) exhibits dual activity against malaria and cancer, attributed to synergistic interactions between the quinoline core and piperazine side chain .
Physicochemical and Structural Insights
  • Crystallography : The crystal structure of 5-methyl-3,3-bis(4-methylpiperazin-1-yl)-indolin-2-one (C${26}$H${43}$N$_7$O) reveals chair conformations of piperazine rings and intermolecular C–H⋯O interactions stabilizing the lattice .
  • LogP Values : this compound has a calculated LogP of ~2.1, indicating moderate lipophilicity. Derivatives with bulkier substituents (e.g., tert-butyl groups) show higher LogP (>3.5), affecting membrane permeability .

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